![molecular formula C21H18BrN3S B2834123 7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 303984-46-5](/img/structure/B2834123.png)
7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (or 7-benzyl-4-BPS-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine) is a synthetic compound that has been studied for its potential applications in the field of scientific research. The compound was first synthesized in 1975 by the research group of Prof. Dr. H.L. Köhler at the University of Basel. Since then, it has been used in a variety of laboratory experiments and research applications, including biochemical and physiological studies.
Applications De Recherche Scientifique
Antitumor Applications
Design and Synthesis for Antitumor Activity : Classical and nonclassical analogues of pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents. A classical analogue showed excellent inhibition of human DHFR and was a potent inhibitor of several tumor cells' growth in culture. Some nonclassical analogues were found to be potent and selective inhibitors of DHFR from pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
Inhibition of Thymidylate Synthase for Antitumor Activity : Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase (TS) and as antitumor agents. Some analogues showed more potent activity against human TS than the clinically used drugs, indicating their potential as antitumor agents (Gangjee et al., 1996).
Antibacterial Applications
Synthesis and Anti-Bacterial Screening : A series of pyrimido[2,1-b][1,3]benzothiazole and its Schiff's bases were synthesized and screened for anti-inflammatory and anti-bacterial activities. The results confirmed the biological potential of these fused heterocycles, suggesting they could be used as therapeutic leads for generating new drug candidates (Kale and Mene, 2013).
Antimicrobial Evaluation of Novel Pyrazolopyrimidines : A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized and showed that several derivatives exceeded the activity of the reference drug against bacteria and fungi. This study indicates that these compounds have significant antimicrobial properties (Alsaedi et al., 2019).
Synthesis and Structural Analysis
- Crystal Structure and Fluorescent Property : A new sulfanilamide Schiff-base compound was synthesized and characterized for its crystal structure and fluorescent properties, indicating potential applications in fluorescent chemical sensors or other materials science applications (Tang et al., 2010).
Propriétés
IUPAC Name |
7-benzyl-4-(4-bromophenyl)sulfanyl-5,6-dimethylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3S/c1-14-15(2)25(12-16-6-4-3-5-7-16)20-19(14)21(24-13-23-20)26-18-10-8-17(22)9-11-18/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSRZCNZTVIULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)SC3=CC=C(C=C3)Br)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

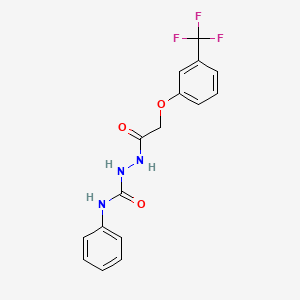
![2-chloro-N-[4-[4-[(2-chloro-5-nitrobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-5-nitrobenzamide](/img/structure/B2834041.png)
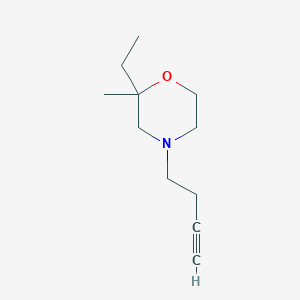
![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2834044.png)
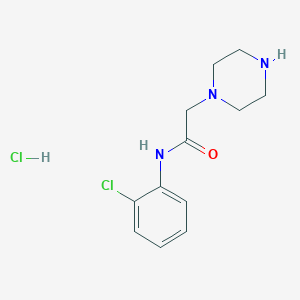
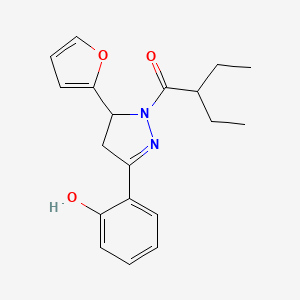

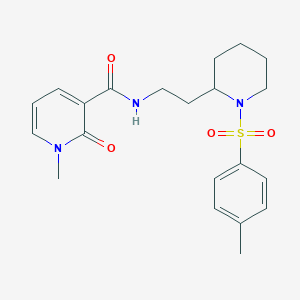
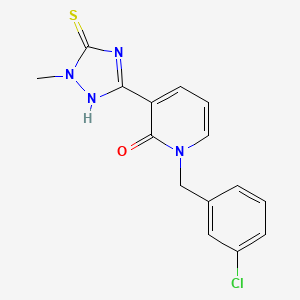
![1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2834056.png)

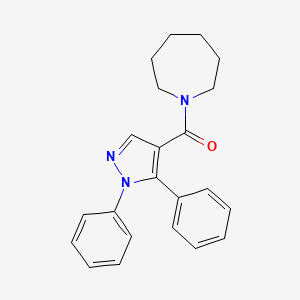

![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2834063.png)